molecular formula C22H21N3O6 B11181944 N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide

N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide

Cat. No.: B11181944
M. Wt: 423.4 g/mol
InChI Key: MTDBWDLMGQTMRH-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with dimethoxybenzoyl and pyrimidinyl substituents, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 2-aminopyrimidine as the primary starting materials.

    Acylation Reaction: The 2,4-dimethoxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acyl chloride is then reacted with 2-aminopyrimidine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Catalysts: Using catalysts to accelerate the reaction.

    Solvent Selection: Choosing appropriate solvents to improve reaction efficiency.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-Dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA. It binds to DNA, altering its structure and inhibiting replication. This leads to the inhibition of tumor growth and angiogenesis. The presence of electron-donating and withdrawing groups in the molecule enhances its binding affinity and potency .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 2-(4-(2,4-Dimethoxybenzoyl)pyridin-2-yl)pyrimidine

Uniqueness

N-(2,4-Dimethoxybenzoyl)-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide stands out due to its dual functional groups (dimethoxybenzoyl and pyrimidinyl) which provide a unique combination of chemical properties.

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-(2,4-dimethoxybenzoyl)-2,4-dimethoxy-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C22H21N3O6/c1-28-14-6-8-16(18(12-14)30-3)20(26)25(22-23-10-5-11-24-22)21(27)17-9-7-15(29-2)13-19(17)31-4/h5-13H,1-4H3

InChI Key

MTDBWDLMGQTMRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)OC)OC)OC

Origin of Product

United States

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